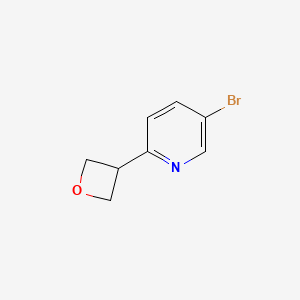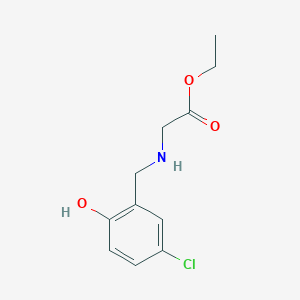
Ethyl (5-chloro-2-hydroxybenzyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-chloro-2-hydroxybenzyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a 5-chloro-2-hydroxybenzyl group attached to an ethyl glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chloro-2-hydroxybenzyl)glycinate typically involves the reaction of 5-chloro-2-hydroxybenzyl chloride with ethyl glycinate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The base, such as sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro-2-hydroxybenzyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like ammonia or sodium thiolate can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxyacetophenone.
Reduction: Formation of 5-chloro-2-hydroxybenzyl alcohol or 5-chloro-2-hydroxybenzene.
Substitution: Formation of 5-amino-2-hydroxybenzyl glycinate or 5-thio-2-hydroxybenzyl glycinate.
Scientific Research Applications
Ethyl (5-chloro-2-hydroxybenzyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (5-chloro-2-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to the modulation of biochemical pathways. For instance, it may act as an inhibitor of oxidative stress-related enzymes, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-chloro-2-hydroxyphenyl)glycinate
- Ethyl (5-chloro-2-hydroxybenzyl)alaninate
- Ethyl (5-chloro-2-hydroxybenzyl)valinate
Uniqueness
Ethyl (5-chloro-2-hydroxybenzyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-chloro-2-hydroxybenzyl group enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14ClNO3/c1-2-16-11(15)7-13-6-8-5-9(12)3-4-10(8)14/h3-5,13-14H,2,6-7H2,1H3 |
InChI Key |
KNEKGZCEGGIFHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


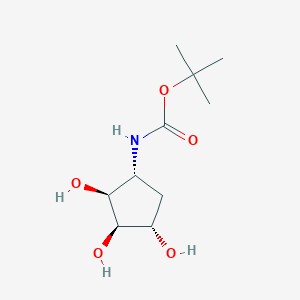
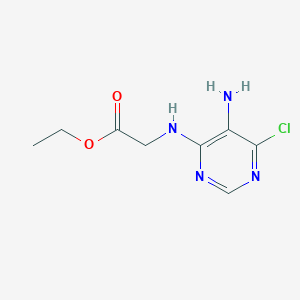
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
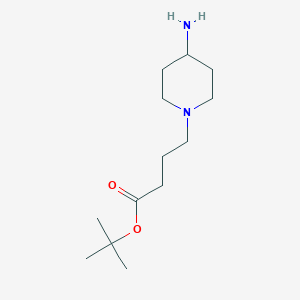
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)

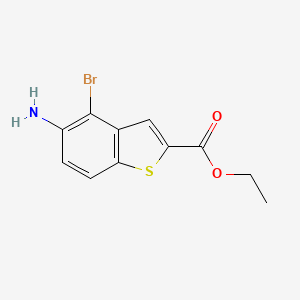


![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)

